(+)-Chimonanthine
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Overview
Description
(+)-Chimonanthine is a naturally occurring bisindole alkaloid found in several plant species, particularly in the family of Winteraceae. This compound has garnered significant interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Chimonanthine typically involves the coupling of two indole units. One common method is the oxidative coupling of tryptamine derivatives. This process often employs oxidizing agents such as ferric chloride or iodine in the presence of a base. The reaction conditions usually require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up. The key challenges in industrial production include maintaining the purity of the product and optimizing the yield of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions: (+)-Chimonanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, (+)-Chimonanthine serves as a valuable intermediate for the synthesis of more complex alkaloids and natural products. Its unique structure makes it a useful scaffold for developing new synthetic methodologies.
Biology: Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections and cancer.
Industry: In the industrial sector, this compound’s derivatives are used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (+)-Chimonanthine involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects by binding to these targets and modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
(-)-Chimonanthine: The enantiomer of (+)-Chimonanthine, with similar but distinct biological activities.
Tryptanthrin: Another indole alkaloid with antimicrobial properties.
Indirubin: Known for its anticancer activity.
Uniqueness: this compound is unique due to its bisindole structure, which provides a distinct set of chemical and biological properties compared to other indole alkaloids. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C22H26N4 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(3aR,8bR)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21+,22+/m1/s1 |
InChI Key |
HOYXPMHLHJOGHD-CZYKHXBRSA-N |
SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@]45CCN([C@H]4NC6=CC=CC=C56)C |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |
Synonyms |
chimonanthine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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